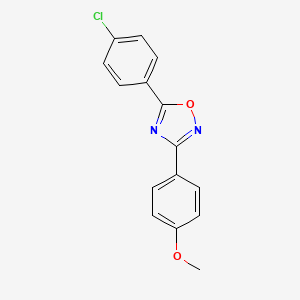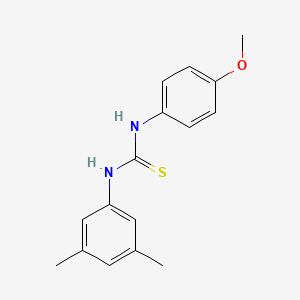
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. A-769662 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, and has been investigated for its potential use in treating metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which leads to conformational changes that increase its activity. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide leads to phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which are involved in fatty acid synthesis and cholesterol synthesis, respectively. Inhibition of these enzymes leads to decreased fatty acid and cholesterol synthesis, which is beneficial for metabolic disorders.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In animal studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other compounds that activate AMPK, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide does not activate other kinases, which reduces the risk of off-target effects. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide. One potential area of research is investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another area of research is investigating its potential use in combination with other drugs for treating metabolic disorders. Additionally, further research is needed to understand the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide on metabolic and physiological processes.
Méthodes De Synthèse
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and reduction. The final product is obtained as a white powder with a purity of over 98%.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including adipocytes, hepatocytes, and skeletal muscle cells. Activation of AMPK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important metabolic processes that are impaired in metabolic disorders such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)21-18(22)11-23-17-9-13(3)19(20)14(4)10-17/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOMKCNNQVWDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)